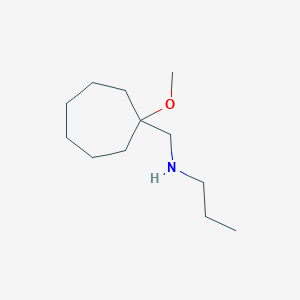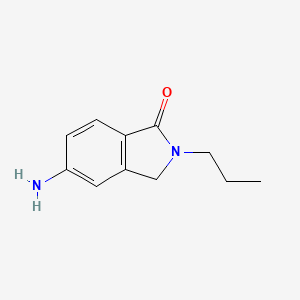
5-Amino-2,3-dihydro-2-propyl-1h-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an isoindoline core with an amino group at the 5-position and a propyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one can be achieved through several methods. One common approach involves the cyclization of N-substituted phthalimides with appropriate amines under acidic or basic conditions. Another method includes the reduction of isoindoline-1,3-dione derivatives followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using phthalic anhydride and primary amines. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are often used to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various reduced isoindoline derivatives.
Substitution: Substituted isoindoline derivatives with different functional groups.
Applications De Recherche Scientifique
5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-2-ethyl-2,3-dihydro-1h-isoindol-1-one
- 5-amino-2-methyl-2,3-dihydro-1h-isoindol-1-one
- 5-amino-2-butyl-2,3-dihydro-1h-isoindol-1-one
Uniqueness
5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-amino-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-2-5-13-7-8-6-9(12)3-4-10(8)11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
Clé InChI |
LADRBNSQMHZFAB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2=C(C1=O)C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


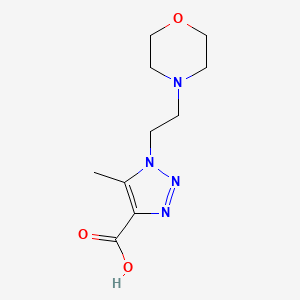


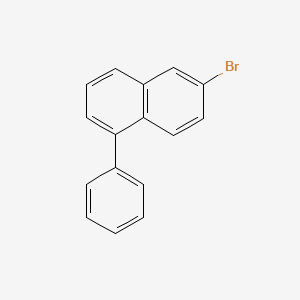
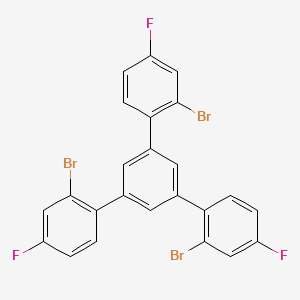
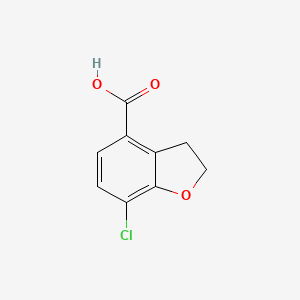
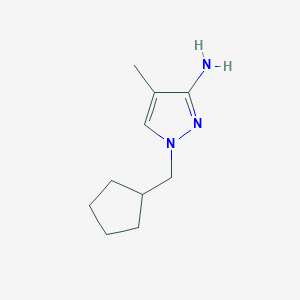
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)

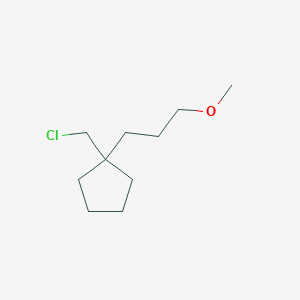
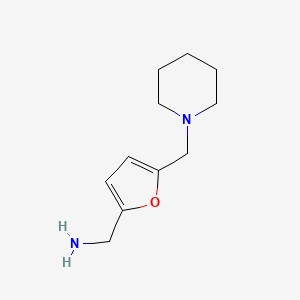
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
